1,4-Dihydro-3(2H)-isoquinolinone 1,4-Dihydro-3(2H)-isoquinolinone
Brand Name: Vulcanchem
CAS No.: 24331-94-0
VCID: VC3700155
InChI: InChI=1S/C9H9NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-4H,5-6H2,(H,10,11)
SMILES: C1C2=CC=CC=C2CNC1=O
Molecular Formula: C9H9NO
Molecular Weight: 147.17 g/mol

1,4-Dihydro-3(2H)-isoquinolinone

CAS No.: 24331-94-0

Cat. No.: VC3700155

Molecular Formula: C9H9NO

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dihydro-3(2H)-isoquinolinone - 24331-94-0

Specification

CAS No. 24331-94-0
Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
IUPAC Name 2,4-dihydro-1H-isoquinolin-3-one
Standard InChI InChI=1S/C9H9NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-4H,5-6H2,(H,10,11)
Standard InChI Key MGZGPQCRWVOGFE-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2CNC1=O
Canonical SMILES C1C2=CC=CC=C2CNC1=O

Introduction

Physical and Chemical Properties

Physical Properties

1,4-Dihydro-3(2H)-isoquinolinone typically appears as a white crystalline solid or powdery substance at room temperature . Its physical properties are crucial for understanding its behavior in various applications and chemical processes. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of 1,4-Dihydro-3(2H)-isoquinolinone

PropertyValueSource
Molecular FormulaC₉H₉NO
Molecular Weight147.17 g/mol
Physical StateWhite crystalline solid
Melting Point146-148 °C
Boiling Point370.6 ± 31.0 °C (Predicted)
Density1.142 ± 0.06 g/cm³
Flash Point215.874 °C
Vapor Pressure0 mmHg at 25 °C
Refractive Index1.564
pKa16.35 ± 0.20 (Predicted)

The relatively high melting and boiling points indicate strong intermolecular forces, likely due to hydrogen bonding capabilities of the lactam functional group. The compound has low volatility at room temperature, as evidenced by its negligible vapor pressure. These properties affect its handling, purification methods, and application in various chemical processes.

Stability and Reactivity

1,4-Dihydro-3(2H)-isoquinolinone demonstrates reasonable stability under normal ambient conditions. The recommended storage condition is "sealed in dry, Room Temperature" , suggesting that while the compound is generally stable, it should be protected from moisture and atmospheric contaminants to maintain its integrity over extended periods.

The chemical reactivity of 1,4-Dihydro-3(2H)-isoquinolinone is influenced by its structural features, particularly the lactam functionality and the partially saturated isoquinoline core. The amide nitrogen can act as a nucleophile, while the carbonyl group is susceptible to nucleophilic attack. The partially saturated nature of the isoquinoline core, specifically at positions 1 and 4, provides sites for potential functionalization through various chemical transformations.

Under acidic or basic conditions, the compound may undergo hydrolysis of the amide bond. Additionally, the nitrogen atom can participate in alkylation or acylation reactions, as suggested by studies on related isoquinoline derivatives . These reactivity patterns make 1,4-Dihydro-3(2H)-isoquinolinone a versatile building block in organic synthesis.

Synthesis Methods

Traditional Synthetic Routes

Several approaches have been developed for the synthesis of isoquinolinone derivatives, including 1,4-Dihydro-3(2H)-isoquinolinone. One traditional method involves the oxidation of isoquinoline derivatives. For example, the oxidation of N-methylisoquinolinium iodide with potassium permanganate in dichloroethane, in the presence of a catalytic amount of 18-Crown-6, has been reported to yield 2-methyl-1(2H)-isoquinolinone . When the same oxidation was performed in acetonitrile without a phase transfer catalyst, the yield increased significantly to 82% .

Another established synthetic route involves the cyclization of appropriately substituted precursors. A patent describes a process for synthesizing 2H-3-isoquinolones through the cyclization of N-formyl-2-phenyl-acetamides using a cyclodehydration agent to generate an isoquinolone salt, which can then be treated with a basic substance to yield the free isoquinolone . This cyclization approach represents a fundamental method for constructing the isoquinolinone scaffold.

Chemical Reactions and Transformations

Key Reactions

The reactivity of 1,4-Dihydro-3(2H)-isoquinolinone is largely determined by its functional groups and molecular architecture. Several key reactions have been documented for isoquinolinone derivatives that may be applicable to this compound.

N-substitution reactions are particularly important for isoquinolinone chemistry. The lactam nitrogen can undergo alkylation or acylation to generate N-substituted derivatives. This is evidenced by studies on related compounds where N-alkyl- and N-acyliminium salts of isoquinoline derivatives have been investigated .

The carbonyl group at position 3 can participate in typical reactions of amides, including nucleophilic addition, reduction, and hydrolysis. These transformations provide access to a variety of functionalized derivatives with modified reactivity and properties.

Additionally, the partially saturated positions (C-1 and C-4) offer sites for potential functionalization through reactions such as oxidation, substitution, or addition. These positions represent strategic points for structural elaboration in the synthesis of more complex molecules based on the isoquinolinone scaffold.

Synthetic Utility

1,4-Dihydro-3(2H)-isoquinolinone serves as an important building block and intermediate in organic synthesis. Patent literature indicates that 2H-3-isoquinolones are valuable precursors for synthesizing 1,4-dihydro-1,4-etheno-isoquinolin-3(2H)-ones, which in turn are important intermediates in the preparation of pharmacologically active compounds .

The reactivity patterns of 1,4-Dihydro-3(2H)-isoquinolinone make it a versatile structural element for the construction of more complex molecular architectures. By exploiting the reactivity of the lactam functionality and the partially saturated isoquinoline core, synthetic chemists can develop diverse derivatives with potential applications in medicinal chemistry and materials science.

Applications and Uses

Research and Synthetic Applications

The presence of 1,4-Dihydro-3(2H)-isoquinolinone in chemical supplier catalogs, as evidenced by multiple sources , underscores its importance as a research chemical and synthetic building block. The compound serves as a model system for studying isoquinoline chemistry and as a precursor for more complex molecular architectures.

Research interest in functionalized derivatives, such as 1,4-Dihydro-2H-isoquinoline-3,5,8-triones , demonstrates the ongoing exploration of the isoquinolinone scaffold for developing new compounds with potentially useful properties. These research efforts contribute to the expansion of synthetic methodologies and the discovery of novel functional molecules.

As a heterocyclic compound with distinct structural features, 1,4-Dihydro-3(2H)-isoquinolinone also plays a role in fundamental studies of organic reactivity, stereochemistry, and structure-property relationships. Such basic research provides the foundation for future applications in various fields of chemistry and materials science.

Research Findings and Current Developments

Recent Studies

Recent research involving 1,4-Dihydro-3(2H)-isoquinolinone and related compounds has focused primarily on synthetic methodology development and exploration of potential applications. A notable study described the efficient synthesis of 1,4-Dihydro-2H-isoquinoline-3,5,8-triones through cyclobutene ring expansion , demonstrating ongoing interest in developing novel synthetic routes to functionalized isoquinolinone derivatives.

Research on oxidation methods for preparing isoquinolinone compounds has also been reported, including the oxidation of isoquinolinium salts to generate 2-substituted-1(2H)-isoquinolinones . These methodological studies contribute to the synthetic accessibility of isoquinolinone derivatives for various applications.

The continuous updating of chemical databases with information about 1,4-Dihydro-3(2H)-isoquinolinone, as evidenced by recent entries in sources such as ChemBK and PubChemLite , reflects ongoing interest in this compound and its importance in chemical research and applications.

The reference to pharmacologically active compounds derived from 1,4-dihydro-1,4-etheno-isoquinolin-3(2H)-ones further indicates that structural modifications of the isoquinolinone core can lead to compounds with biological activities. Such structure-activity relationships are likely dependent on factors such as substitution patterns, stereochemistry, and electronic properties of the modified scaffold.

Future Research Directions

Based on the current state of knowledge about 1,4-Dihydro-3(2H)-isoquinolinone and the broader context of isoquinoline chemistry, several promising research directions can be envisioned:

Development of more efficient and environmentally friendly synthetic methods for 1,4-Dihydro-3(2H)-isoquinolinone and its derivatives would enhance the accessibility of these compounds for various applications. Green chemistry approaches, including catalytic methods, solvent-free conditions, and one-pot procedures, could be explored to minimize waste generation and energy consumption in the synthesis process.

Further investigation of the biological activities of 1,4-Dihydro-3(2H)-isoquinolinone derivatives, particularly in relation to enzyme inhibition, could lead to the discovery of new lead compounds for drug development. Systematic structure-activity relationship studies would be valuable for identifying the most promising structural modifications for specific biological targets.

Exploration of the potential applications of 1,4-Dihydro-3(2H)-isoquinolinone in materials science, particularly as a building block for functional materials with specific properties, represents another promising research direction. The distinctive structural features of the compound could be exploited to develop materials with applications in areas such as sensing, catalysis, or electronic devices.

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